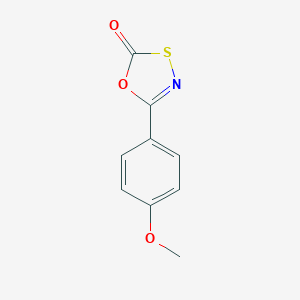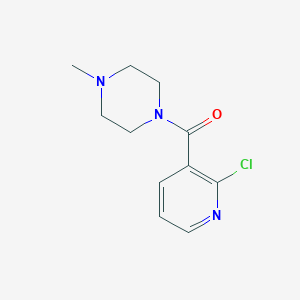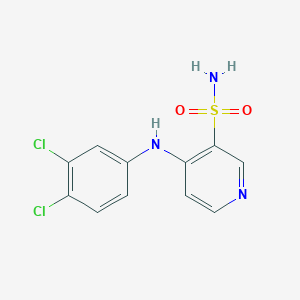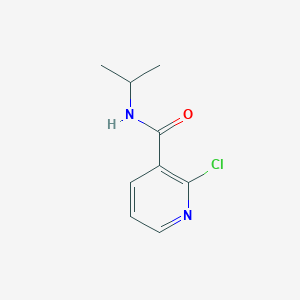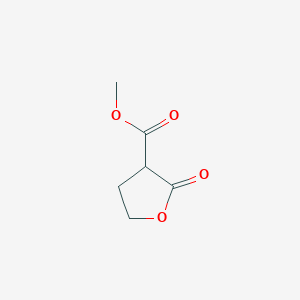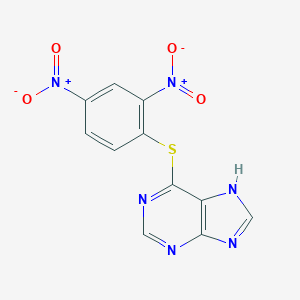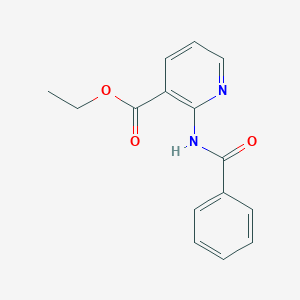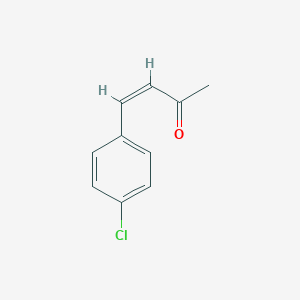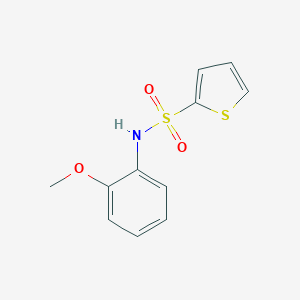
N-(2-methoxyphenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)thiophene-2-sulfonamide, also known as MPTSS, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. MPTSS is a sulfonamide derivative that belongs to the class of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes involved in inflammation and cancer cell proliferation. N-(2-methoxyphenyl)thiophene-2-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-(2-methoxyphenyl)thiophene-2-sulfonamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
N-(2-methoxyphenyl)thiophene-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(2-methoxyphenyl)thiophene-2-sulfonamide has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, N-(2-methoxyphenyl)thiophene-2-sulfonamide has been found to regulate glucose metabolism in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)thiophene-2-sulfonamide has several advantages for laboratory experiments. It is a stable and readily available compound that can be easily synthesized. N-(2-methoxyphenyl)thiophene-2-sulfonamide is also relatively inexpensive compared to other compounds with similar properties. However, N-(2-methoxyphenyl)thiophene-2-sulfonamide has certain limitations as well. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer or inflammation being treated. Additionally, N-(2-methoxyphenyl)thiophene-2-sulfonamide may have off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for the research of N-(2-methoxyphenyl)thiophene-2-sulfonamide. One potential direction is the development of N-(2-methoxyphenyl)thiophene-2-sulfonamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of N-(2-methoxyphenyl)thiophene-2-sulfonamide-based drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of N-(2-methoxyphenyl)thiophene-2-sulfonamide for these applications. Additionally, the development of N-(2-methoxyphenyl)thiophene-2-sulfonamide analogs with improved efficacy and specificity is an area of active research.
Méthodes De Synthèse
N-(2-methoxyphenyl)thiophene-2-sulfonamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methoxyphenylthiocyanate with sodium sulfite in the presence of a catalytic amount of copper sulfate. The reaction yields N-(2-methoxyphenyl)thiophene-2-sulfonamide as a white crystalline solid. Other methods include the reaction of 2-methoxyphenylamine with thiophene-2-sulfonyl chloride in the presence of a base.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(2-methoxyphenyl)thiophene-2-sulfonamide has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation. It has also been found to regulate glucose metabolism in diabetic patients.
Propriétés
Numéro CAS |
53442-32-3 |
|---|---|
Nom du produit |
N-(2-methoxyphenyl)thiophene-2-sulfonamide |
Formule moléculaire |
C11H11NO3S2 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO3S2/c1-15-10-6-3-2-5-9(10)12-17(13,14)11-7-4-8-16-11/h2-8,12H,1H3 |
Clé InChI |
ZKPXICOMWVIXDY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
SMILES canonique |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



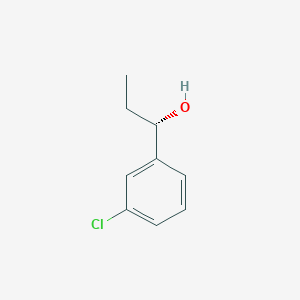
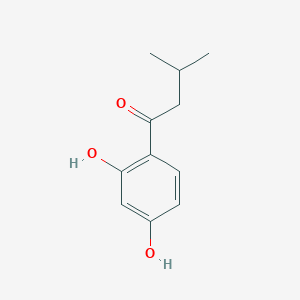
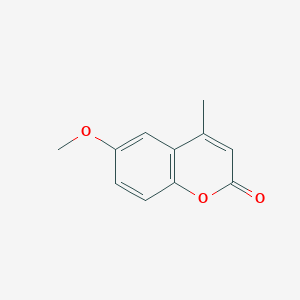
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
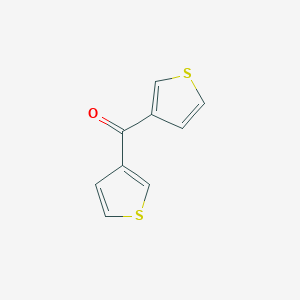
![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)
